molecular formula C15H17ClN2OS B2476396 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024671-38-2

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2476396
CAS No.: 1024671-38-2
M. Wt: 308.82
InChI Key: GYSJLNJMLFYWNU-UHFFFAOYSA-N
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Description

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound of interest in scientific research and development. This substance features a pentanenitrile core substituted with a 2-chloroanilino group and a methylsulfanylmethylidene moiety, a structure that suggests potential as a key intermediate or building block in organic synthesis. Researchers may employ this compound in the design and development of novel molecules, such as protease inhibitors or kinase inhibitors, due to its electron-withdrawing nitrile group and potential for hydrogen bonding. Its structural analogs, as seen in compounds like (2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile and other pentanenitrile derivatives , are frequently explored in medicinal and agrochemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJLNJMLFYWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Thiourea Condensation and Cyclization

This method adapts protocols for enaminonitrile synthesis, leveraging the reactivity of pivaloylacetonitrile’s active methylene group:

Step 1: Synthesis of 2-(Methylsulfanylmethylidene)-4,4-dimethyl-3-oxopentanenitrile
React pivaloylacetonitrile (1.0 eq) with carbon disulfide (1.2 eq) in ethanol under basic conditions (e.g., triethylamine) to form a dithiocarbamate intermediate. Subsequent treatment with methyl iodide (1.5 eq) yields the thiomethylidene derivative.

Step 2: Coupling with 2-Chloroaniline
Heat the thiomethylidene intermediate with 2-chloroaniline (1.1 eq) in toluene at 110°C for 6–8 hours. The reaction likely proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic thiocarbonyl carbon, followed by elimination of hydrogen sulfide.

Expected Yield : 60–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Route 2: Multicomponent Reaction (MCR) Approach

Inspired by dihydropyridine syntheses, a one-pot MCR could streamline the process:

Reagents :

  • Pivaloylacetonitrile (1.0 eq)
  • 2-Chloroaniline (1.0 eq)
  • Methyl thioglycolate (1.2 eq)
  • Catalytic acetic acid (10 mol%)

Procedure :
Reflux reagents in ethanol for 12 hours. The thioglycolate acts as a sulfur donor, while the β-ketonitrile’s enolizable protons facilitate Knoevenagel condensation.

Mechanistic Rationale :

  • Formation of a Schiff base between 2-chloroaniline and the ketone.
  • Thioglycolate addition to the imine intermediate.
  • Cyclization and aromatization to yield the target compound.

Advantages : Reduced purification steps, higher atom economy.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol vs. Toluene : Ethanol enhances solubility of polar intermediates but may promote side reactions (e.g., esterification). Toluene minimizes solvolysis but requires higher temperatures (ΔT ≈ 40°C).
  • Optimal Temperature : 80–100°C balances reaction rate and decomposition risks.

Catalytic Systems

  • Base Catalysts : Triethylamine (2.0 eq) improves thiourea condensation yields by deprotonating active methylene groups.
  • Acid Catalysts : p-Toluenesulfonic acid (pTSA, 5 mol%) accelerates imine formation in MCR routes.

Characterization Data (Hypothetical)

Spectroscopic Analysis

  • IR (KBr) : ν = 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 9H, C(CH₃)₃), 2.45 (s, 2H, CH₂CN), 3.12 (s, 3H, SCH₃), 6.72–7.28 (m, 4H, Ar-H), 8.95 (s, 1H, NH).
  • ¹³C NMR : δ 28.9 (C(CH₃)₃), 45.2 (SCH₃), 115.6 (CN), 128.4–134.8 (Ar-C), 195.2 (C=O), 205.4 (C=S).

Chromatographic Purity

  • HPLC : Retention time = 12.7 min (C18 column, MeOH:H₂O 70:30), purity >95%.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its unique functional groups may confer specific biological activities, making it a candidate for drug development.

  • Case Study : Research has indicated that derivatives of similar structures exhibit anti-cancer properties. For example, compounds with methylsulfanyl groups have shown enhanced cytotoxicity against various cancer cell lines, suggesting that the target compound may also possess similar properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various chemical reactions:

  • Nucleophilic Addition : The nitrile and ketone functionalities allow for nucleophilic addition reactions, which can be utilized to create new carbon-carbon bonds.
  • Condensation Reactions : The presence of the enaminoketone structure makes it suitable for condensation reactions to form larger molecular frameworks.

Catalysis Studies

The behavior of this compound in the presence of different catalysts is being explored to optimize reaction pathways and increase yields in synthetic processes.

  • Research Findings : Studies have shown that using specific metal catalysts can enhance the reaction rates and selectivity of transformations involving similar enaminoketones, indicating a promising avenue for further exploration with this compound.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloroaniline and methylsulfanylmethylidene groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones or Substituents

(a) (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4,4-dimethyl-3-oxopentanenitrile (Compound 14)
  • Molecular Formula : C₁₀H₁₁ClN₂O₂S₂ (estimated from synthesis details in ).
  • Key Differences: Replaces the anilino-methylsulfanylmethylidene group with a dithiazolylidene ring. Contains additional sulfur atoms, enhancing electrophilicity and enabling participation in heterocyclic chemistry.
(b) (2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile
  • Molecular Formula : C₁₆H₂₀N₂O; Molar Mass: 256.34 g/mol .
  • Key Differences: Substitutes the 2-chloroanilino group with a 4-dimethylaminophenyl moiety. The dimethylamino group increases electron density, improving solubility in polar solvents.
  • Applications : High-purity intermediate for pharmaceuticals, leveraging its electron-rich aromatic system .
(c) Malononitrile (o-chlorobenzylidene) (CS Gas)
  • Molecular Formula : C₁₀H₅ClN₂; Molar Mass: 188.61 g/mol .
  • Key Differences :
    • Simpler backbone lacking the 4,4-dimethyl-3-oxopentanenitrile segment.
    • Functions as a lacrimator (tear gas) due to rapid volatility and irritant properties.
  • Applications: Non-lethal riot control agent, contrasting with the target compound’s agrochemical focus .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Primary Applications
2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile C₁₅H₁₇ClN₂OS 308.83 2-Chloroanilino, methylsulfanyl Agrochemical/pharmaceutical intermediates
(Z)-2-(4-Chloro-dithiazolylidene)-4,4-dimethyl-3-oxopentanenitrile (14) C₁₀H₁₁ClN₂O₂S₂ ~300 (estimated) Dithiazolylidene ring Antimicrobial agents
(2E)-2-(4-Dimethylaminophenylmethylidene)-4,4-dimethyl-3-oxopentanenitrile C₁₆H₂₀N₂O 256.34 4-Dimethylaminophenyl Pharmaceutical intermediates
Malononitrile (o-chlorobenzylidene) (CS Gas) C₁₀H₅ClN₂ 188.61 o-Chlorobenzylidene Riot control agent

Physicochemical Properties

  • Solubility :
    • The target compound’s methylsulfanyl group enhances lipophilicity, favoring organic solvents (e.g., DCM, THF).
    • Compound 14’s dithiazolylidene ring increases polarity, improving aqueous solubility slightly .
  • Stability: The dimethylamino derivative (C₁₆H₂₀N₂O) exhibits superior thermal stability due to resonance stabilization . CS gas degrades rapidly under UV light, limiting its environmental persistence .

Research Findings and Industrial Relevance

  • Agrochemical Potential: The target compound’s 2-chloroanilino group mimics motifs in metconazole intermediates, suggesting utility in fungicide development .
  • Pharmaceutical Utility : Structural analogs like C₁₆H₂₀N₂O are prioritized in drug discovery for their tunable electronic properties .
  • Safety Profile : Unlike CS gas, the target compound lacks acute toxicity data, necessitating further hazard evaluation .

Biological Activity

The compound 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Chloroaniline moiety : This part may contribute to the compound's biological activity through interactions with biological targets.
  • Methylsulfanylmethylidene : This functional group could play a role in the compound's reactivity and binding properties.
  • Nitrile group : Known for its versatility in organic synthesis, this group may also influence the compound's biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the chloroaniline derivative.
  • Introduction of the methylsulfanylmethylidene group.
  • Final assembly to yield the target nitrile compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chloroaniline and other related compounds can inhibit cancer cell proliferation. The biological evaluation often employs various in vitro assays to assess cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Case Studies

  • Study on Anticancer Properties : A series of analogs similar to this compound were synthesized and tested for their effects on cell viability in cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxic effects, suggesting a potential pathway for drug development .
  • Enzyme Inhibition Research : Compounds with a similar scaffold were evaluated for their ability to inhibit AChE. The findings suggested that modifications at the aniline position could significantly enhance binding affinity and inhibition potency .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
2-[(2-Chloroanilino)-methylsulfanylmethylidene]Anticancer (MCF-7)TBD
Analog A (similar structure)AChE Inhibition2.7
Analog BAnticancer (A549)TBD

Q & A

Q. What are the established synthetic routes for this compound, and what experimental conditions optimize yield?

Synthesis involves condensation of 2-chloroaniline derivatives with activated methylene precursors. For example, methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CID 2779362) can react with thiol reagents under basic conditions to form the methylsulfanylmethylidene group . Key parameters include temperature control (20–40°C) and anhydrous solvents (e.g., THF or DMF). Yield optimization requires monitoring via TLC and purification by recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for structural confirmation?

High-resolution NMR (1H, 13C) identifies functional groups: the nitrile (δ 115–120 ppm in 13C) and ketone (δ 200–210 ppm). IR spectroscopy confirms C≡N stretches (~2200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). For unambiguous confirmation, X-ray crystallography (as used for dichloroanilino acetamides) resolves stereochemistry .

Q. How can researchers assess purity and stability during storage?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., mp157℃ for related nitriles ). Stability studies should include accelerated degradation tests (40–60°C, 75% RH) over 4–8 weeks, with LC-MS monitoring for decomposition products like hydrolyzed nitriles or oxidized sulfides .

Advanced Research Questions

Q. What experimental designs address contradictory solubility data in polar vs. non-polar solvents?

Conduct phase-solubility studies using a solvent gradient (e.g., hexane → ethanol → DMSO) at 25°C and 40°C. Compare with structurally similar compounds (e.g., chlorinated anilines ). Statistical tools (ANOVA) can resolve discrepancies, while molecular dynamics simulations model solvent interactions .

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes?

Single-crystal X-ray diffraction (as applied to dichloroanilino derivatives ) determines bond angles and spatial arrangement. Pair with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) to validate computational predictions. Discrepancies between experimental and calculated data may indicate dynamic conformational changes.

Q. What methodologies predict reactivity in nucleophilic or electrophilic environments?

Combine kinetic studies (e.g., monitoring nitrile hydrolysis via UV-Vis) with DFT calculations (e.g., Fukui indices for electrophilic sites). For example, methyl 2-[(4-chlorophenyl)amino]acetate’s reactivity profile provides a template for identifying susceptible moieties (e.g., the methylsulfanylmethylidene group).

Q. How should thermal degradation pathways be analyzed methodologically?

Use thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection to identify volatile decomposition products (e.g., HCl, CO₂). Compare with related esters (CID 2779362 ) to infer stability mechanisms. Isothermal studies at 150–200°C under N₂/O₂ atmospheres reveal oxidative vs. pyrolytic degradation.

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for stereochemistry). For solubility conflicts, employ Hansen solubility parameters and HSPiP software .
  • Experimental Design : Use factorial designs (e.g., Taguchi method) to optimize reaction conditions while minimizing variables. Reference methodological frameworks from political science comparative analysis for systematic variable control.

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